molecular formula C25H20ClFN6O2S B2872951 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE CAS No. 893786-64-6

1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE

Cat. No.: B2872951
CAS No.: 893786-64-6
M. Wt: 522.98
InChI Key: HOLIVACMSSQMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with various substituents such as a chloro group, a fluorophenyl group, and a phenylsulfonyl group

Preparation Methods

The synthesis of 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE involves multiple steps, including the formation of the triazole ring and the introduction of various substituents. The synthetic routes typically involve the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring. Common reagents used in this step include azides and alkynes, which undergo a cycloaddition reaction to form the triazole ring.

    Introduction of Substituents: The chloro, fluorophenyl, and phenylsulfonyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reactions: The piperazine moiety is introduced through coupling reactions, such as nucleophilic substitution or amide bond formation, using appropriate piperazine derivatives.

Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time, as well as using catalysts and solvents to enhance reaction efficiency.

Chemical Reactions Analysis

1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, where the phenylsulfonyl group can be oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be used to reduce the triazole ring or other functional groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The chloro and fluorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfonyl group can lead to the formation of sulfone derivatives, while substitution reactions can yield a variety of substituted triazoloquinazolines.

Scientific Research Applications

1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE has several scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its interactions with biological targets are of particular interest.

    Medicine: This compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE involves its interactions with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity and leading to various physiological effects.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes.

    Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular responses to external stimuli.

The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE can be compared with other similar compounds, such as:

    7-(4-Chloro-phenyl)-5-phenyl-4,7-dihydro-(1,2,4)triazolo(1,5-a)pyrimidine: This compound shares a similar triazole ring structure but differs in the substituents attached to the ring.

    7-(2-Chlorophenyl)-2-methyl-5-phenyl-4,7-dihydro(1,2,4)triazolo(1,5-a)pyrimidine: This compound has a similar triazole ring but includes different substituents, such as a methyl group.

    7-(2,4-Dichlorophenyl)-5-phenyl-4,7-dihydro-(1,2,4)triazolo(1,5-a)pyrimidine: This compound has multiple chloro substituents, which may affect its chemical properties and biological activities.

The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN6O2S/c26-17-6-11-22-21(16-17)23(32-14-12-31(13-15-32)19-9-7-18(27)8-10-19)28-24-25(29-30-33(22)24)36(34,35)20-4-2-1-3-5-20/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLIVACMSSQMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.